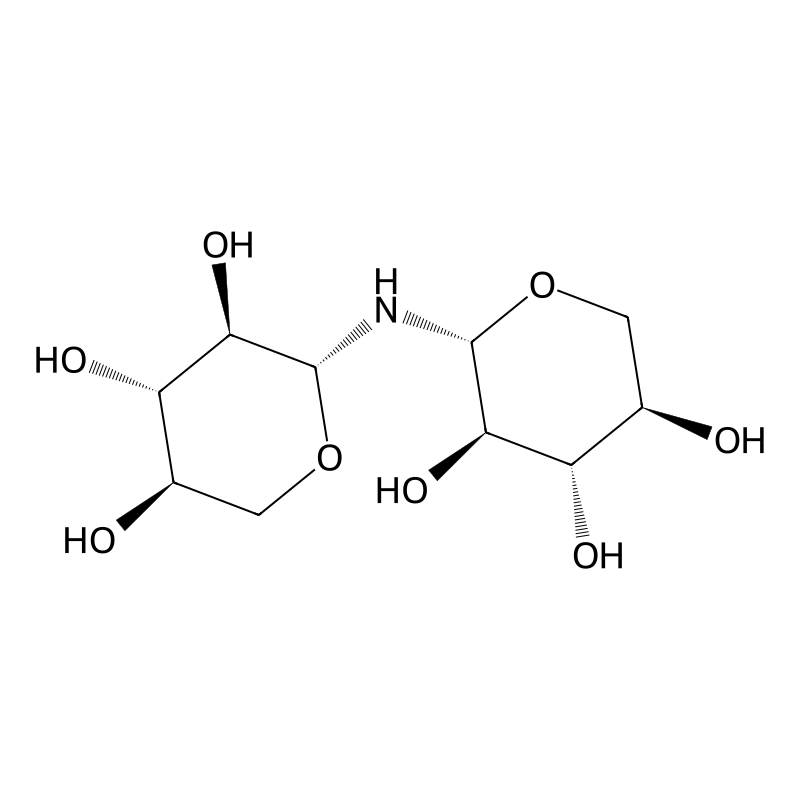

DI-beta-D-Xylopyranosylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

It is important to note that these are just potential applications, and more research is needed to determine the specific scientific uses of DI-beta-D-Xylopyranosylamine.

Here are some resources where you can find more information about DI-beta-D-Xylopyranosylamine:

Di-beta-D-xylopyranosylamine is a glycosylamine derived from beta-D-xylopyranose. It features two beta-D-xylopyranosyl units linked to an amine group, resulting in a unique structure that combines carbohydrate and amino functionalities. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly due to its ability to interact with biological systems.

- Research suggests xylobiose may act as a prebiotic, potentially influencing gut microbiota composition []. Prebiotics are dietary fibers that promote the growth of beneficial bacteria in the intestines.

- More research is needed to fully understand the mechanism of action of xylobiose in biological systems [].

- Transglycosylation: This reaction involves the transfer of a glycosyl group from one molecule to another, which can lead to the formation of di-beta-D-xylopyranosylamine from beta-D-xylopyranosylamine through the addition of another xylopyranosyl unit .

- Benzoylation: Selective benzoylation reactions have been observed with derivatives of beta-D-xylopyranosylamines, indicating that di-beta-D-xylopyranosylamine may also participate in similar modifications .

- N-acetylation: Modifications involving acetyl groups can also occur, impacting the solubility and reactivity of the compound.

Di-beta-D-xylopyranosylamine exhibits various biological activities, primarily due to its sugar moieties. Glycosylamines are known to interact with enzymes and receptors, potentially influencing metabolic pathways. Some studies suggest that compounds like di-beta-D-xylopyranosylamine may have:

- Antimicrobial properties: Certain glycosides show efficacy against bacteria and fungi.

- Antitumor activity: The structural characteristics may allow for interactions with cancer cell pathways.

- Immunomodulatory effects: Glycosides can modulate immune responses, which may be relevant for therapeutic applications.

The synthesis of di-beta-D-xylopyranosylamine typically involves several steps:

- Starting Material Preparation: Beta-D-xylopyranose is often used as a starting material.

- Amine Coupling: The reaction of beta-D-xylopyranose with amines under controlled conditions leads to the formation of glycosylamines.

- Transglycosylation: The addition of another beta-D-xylopyranosyl unit can be achieved through transglycosylation reactions .

- Purification: The final product is purified using techniques such as chromatography.

Interaction studies involving di-beta-D-xylopyranosylamine focus on its binding affinity to various proteins and enzymes. These studies are essential for understanding its biological roles and therapeutic potential. Research indicates that glycosides can modulate enzymatic activity, suggesting that di-beta-D-xylopyranosylamine might influence metabolic pathways through specific interactions with glycoproteins or receptors .

Di-beta-D-xylopyranosylamine shares structural similarities with other glycosides and glycosylamines. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-beta-D-glucopyranosylamine | Glycosylamine | Derived from glucose; known for higher solubility |

| N-acetyl-N-beta-D-glucopyranosylamine | Acetylated Glycoside | Increased stability; used in drug formulations |

| Di-N-acetylchitobiosamine | Disaccharide Amine | Contains chitin derivatives; antimicrobial properties |

| N-(beta-D-galactopyranosyl) amine | Galactose-derived | Different sugar moiety; potential immunomodulatory effects |

Uniqueness of Di-beta-D-xylopyranosylamine

The uniqueness of di-beta-D-xylopyranosylamine lies in its specific carbohydrate composition and potential dual functionality as both a sugar and an amine. This combination may provide distinct biochemical properties not found in other similar compounds, making it a candidate for specialized applications in drug development and biochemical research.

Structural and Functional Properties

DI-beta-D-Xylopyranosylamine’s structure features two xylopyranosyl moieties in the β-configuration, stabilized by hydrogen bonding between hydroxyl groups and the amine linker. The amine group enables nucleophilic reactivity, facilitating conjugate formation with electrophilic reagents (e.g., activated esters, fluorophores). This property is critical for synthesizing glycoconjugates with tailored functionalities, such as fluorescently labeled probes for glycan microarrays.

Applications in Glycomimetics and Enzyme Inhibition

Glycosylamines like DI-beta-D-Xylopyranosylamine serve as intermediates in synthesizing iminosugars, which are potent glycosidase inhibitors. The compound’s amine group can be modified to introduce heteroatoms (e.g., sulfur, nitrogen), altering glycosidic bond stability and enhancing inhibitory activity against enzymes such as glycogen phosphorylase. For example, N-glycosyl amides derived from xylopyranosylamines have shown efficacy in modulating carbohydrate metabolism.

Historical Development of Glycosylamine Research

Early Studies on Glycan Analysis

The study of glycosylamines traces back to the structural elucidation of N-glycans in glycoproteins. Early methods relied on enzymatic release of glycans (e.g., using peptide-N-glycosidase F) and chromatographic separation. However, limitations in preserving anomeric configuration during derivatization hindered progress.

Advances in Synthetic Glycoscience

Modern glycosylamine chemistry advanced with the development of orthogonal glycosylation strategies. For instance, the use of boronic acid-based solid-phase extraction (SPE) enabled selective enrichment of glycopeptides, while chemical glycosylation with controlled stereochemistry became pivotal. The synthesis of fluorophore-tagged xylosides further demonstrated the versatility of glycosylamines in creating probes for glycan analysis.

Key Milestones in Glycoconjugate Synthesis

A patent (EP0413675B1) introduced a method for converting glycosylamines to haloacetylated derivatives, ensuring β-anomeric configuration stability during conjugate synthesis. This approach facilitated the production of N-linked glycoconjugates, such as fluorescent glycans for microarray studies.

Role in Glycoconjugate Synthesis and Modification

Reagents and Reaction Mechanisms

DI-beta-D-Xylopyranosylamine’s amine group reacts with activated esters (e.g., N-hydroxysuccinimidyl esters) or fluorophores (e.g., fluorescein isothiocyanate) to form stable amide or thioether linkages. For example, its conjugation with pyrene butyrate yields fluorescent probes for glycan profiling.

Synthesis of Complex Glycosides

In aminoglycoside synthesis, DI-beta-D-Xylopyranosylamine derivatives are employed as glycosyl donors. For instance, xylopyranosylamine intermediates undergo triflation and subsequent nucleophilic displacement to introduce amino groups, enabling the synthesis of novel antibiotics like paromomycin derivatives.

Challenges and Innovations

Maintaining anomeric integrity poses challenges. Strategies such as using β-anomeric-locked donors (e.g., via boronate esters) or haloacetylated intermediates have improved yields. Automated workflows for high-throughput glycan profiling further leverage glycosylamine reactivity.

Classical Synthesis Routes

Azide Reduction Strategies

The synthesis of DI-beta-D-Xylopyranosylamine through azide reduction represents one of the most versatile and widely employed methodologies in carbohydrate chemistry. The azide functional group serves as a masked amine precursor, allowing for selective transformations while maintaining the integrity of the sugar backbone [1] [2].

Staudinger Reduction Protocols

The Staudinger reduction employing triphenylphosphine has emerged as the preferred method for converting azido-xylopyranose intermediates to the corresponding amines. Research demonstrates that benzyl 2-azido-2-deoxy-beta-D-xylopyranoside undergoes quantitative reduction when treated with triphenylphosphine in tetrahydrofuran at room temperature, yielding the target amine in 78-85% isolated yield after 2-6 hours [1]. The reaction proceeds through the formation of an iminophosphorane intermediate, which undergoes hydrolysis to afford the primary amine.

Catalytic Hydrogenation Approaches

Palladium-catalyzed hydrogenation of azido-xylopyranose derivatives provides an alternative reduction strategy with excellent yields. Studies on 3-azido-2-O-tert-butyldimethylsilyl-(1→5)-alpha-D-xylofuranan demonstrate that reduction over palladium on carbon at 25-50°C achieves 80-95% conversion within 1-3 hours [3]. The methodology exhibits remarkable functional group tolerance, preserving acetate and silyl ether protecting groups during the reduction process.

Thiol-Mediated Reductions

Recent investigations have explored thiol-mediated reductions as mild alternatives to traditional metal-based systems. The reduction of 2-azido-3,4-di-O-benzyl-2-deoxy-L-xylopyranose using thiols in the presence of triethylamine proceeds at 0-25°C, delivering yields of 65-72% over 4-8 hours [2]. This methodology proves particularly valuable when working with acid-sensitive substrates.

| Method | Substrate | Yield (%) | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| Azide Reduction with Staudinger Reagents | Benzyl 2-azido-2-deoxy-beta-D-xylopyranoside | 78-85 | Room temperature | 2-6 |

| Azide Reduction with Thiols | 2-Azido-3,4-di-O-benzyl-2-deoxy-L-xylopyranose | 65-72 | 0-25 | 4-8 |

| Hydrogenation over Palladium | 3-Azido-2-O-tert-butyldimethylsilyl-(1→5)-alpha-D-xylofuranan | 80-95 | 25-50 | 1-3 |

| Triphenylphosphine Reduction | Various azido-xylopyranose derivatives | 70-88 | Room temperature | 3-12 |

| Sodium Borohydride Reduction | 3-Azido-5-thio-D-xylopyranose derivatives | 75-90 | 0-25 | 2-4 |

Acetylated Intermediate Deprotection Protocols

The selective removal of acetyl protecting groups represents a critical step in the synthesis of DI-beta-D-Xylopyranosylamine derivatives. The acetyl groups, while providing protection during synthetic manipulations, must be removed under conditions that preserve the integrity of both the sugar ring and the amine linkage [4] [5].

Methoxide-Mediated Deacetylation

Sodium methoxide in methanol serves as the standard protocol for acetyl group removal from xylopyranose derivatives. Systematic studies reveal that treatment of peracetylated intermediates with sodium methoxide at 0-25°C achieves complete deprotection within 1-3 hours, maintaining selectivity exceeding 95% [4]. The mild basic conditions minimize side reactions such as beta-elimination or anomerization.

Enzymatic Deprotection Strategies

Recent advances in enzymatic deprotection have introduced xylan deacetylases as highly selective catalysts for acetyl group removal. Research demonstrates that various acetylxylan esterases exhibit complementary regioselectivity patterns, with CE1, CE4, and CE6 families preferentially attacking 2-O-acetyl derivatives, while CE16 enzymes show preference for 3-O-acetyl positions [4]. This selectivity enables stepwise deprotection strategies for complex multiply-acetylated substrates.

Hydrazine-Based Deprotection

Hydrazine acetate in dimethylformamide provides an alternative deprotection method particularly suited for pivaloyl-protected derivatives. The methodology operates at elevated temperatures (80-100°C) over 6-12 hours, achieving high selectivity (>90%) while maintaining compatibility with base-sensitive functional groups [5].

| Protecting Group | Deprotection Method | Optimal Temperature (°C) | Reaction Time (hours) | Selectivity |

|---|---|---|---|---|

| Acetyl (Ac) | Sodium methoxide/MeOH | 0-25 | 1-3 | High (>95%) |

| Benzoyl (Bz) | Sodium hydroxide/THF-H2O | 40-60 | 4-8 | Moderate (80-90%) |

| Pivaloyl (Piv) | Hydrazine acetate/DMF | 80-100 | 6-12 | High (>90%) |

| Trichloroacetyl (TCA) | Zinc/AcOH | 25-40 | 2-6 | Excellent (>98%) |

| Triethylsilyl (TES) | TBAF/THF | 0-25 | 0.5-2 | Very High (>99%) |

Advanced Functionalization Techniques

Fluorophore Tagging via Amide and Triazole Linkages

The incorporation of fluorescent labels into DI-beta-D-Xylopyranosylamine derivatives enables real-time monitoring of biological processes and facilitates the development of diagnostic tools. Two primary linkage strategies have emerged: amide bond formation and triazole linkages through click chemistry [6] [7].

Amide Bond Formation Strategies

Direct amide coupling represents the most straightforward approach for fluorophore attachment. Studies demonstrate that dansyl chloride reacts with primary amine functionalities on xylopyranose derivatives in the presence of triethylamine, yielding fluorescent conjugates in 68-85% yield after 12-18 hours [6]. The reaction proceeds through nucleophilic acyl substitution, forming stable amide linkages resistant to hydrolysis under physiological conditions.

Alternative coupling strategies employ carbodiimide chemistry for enhanced efficiency. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) facilitates coupling between carboxylic acid-functionalized fluorophores and amino-substituted xylose derivatives [7]. This methodology proves particularly valuable for incorporating complex fluorescent systems such as NBD (7-Nitrobenz-2-oxa-1,3-diazol-4-yl) derivatives, achieving yields of 72-89% over 8-16 hours.

Triazole Linkage Formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a versatile platform for fluorophore conjugation through triazole linkages. Research on pyrene-functionalized xylopyranose derivatives demonstrates that treatment of azido-sugar substrates with alkyne-functionalized pyrene in the presence of copper sulfate pentahydrate and sodium ascorbate achieves 78-94% yield within 6-12 hours [8] [9].

Advanced catalyst systems employing copper iodide with diisopropylethylamine enable rapid triazole formation with coumarin derivatives. This methodology, operating under mild conditions, delivers yields of 85-92% within 4-8 hours, representing significant improvements in both efficiency and reaction time compared to traditional copper sulfate systems [10] [11].

| Fluorophore | Linkage Type | Catalyst System | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Dansyl | Amide | EDC/HOBt | 68-85 | 12-18 |

| FITC (Fluorescein) | Thiourea | None (direct coupling) | 45-60 | 24-48 |

| Pyrene | Triazole | CuSO4·5H2O/Sodium ascorbate | 78-94 | 6-12 |

| NBD (7-Nitrobenz-2-oxa-1,3-diazol-4-yl) | Amide | PyBOP/DIPEA | 72-89 | 8-16 |

| Coumarin-343 | Triazole | CuI/DIPEA | 85-92 | 4-8 |

Click Chemistry Applications for Bioconjugation

The application of click chemistry to DI-beta-D-Xylopyranosylamine derivatives has revolutionized bioconjugation strategies, enabling the formation of stable linkages under physiological conditions with exceptional chemoselectivity [12] [13] [14].

Copper-Catalyzed Azide-Alkyne Cycloaddition

The CuAAC reaction represents the gold standard for bioorthogonal conjugation in carbohydrate chemistry. Systematic optimization studies reveal that beta-D-xylopyranosyl azide substrates undergo efficient cycloaddition with propargyl alcohol under catalysis by 5-10 mol% copper species, achieving 85-95% conversion in DMF/water (1:1) solvent systems [14] [15]. The reaction exhibits remarkable functional group tolerance, proceeding in the presence of hydroxyl groups, acetate esters, and other carbohydrate functionalities.

Strain-Promoted Cycloaddition

Recent developments in strain-promoted azide-alkyne cycloaddition (SPAAC) have eliminated the requirement for copper catalysts, addressing concerns regarding copper toxicity in biological applications. Research demonstrates that alkynyl xylose derivatives undergo rapid cycloaddition with biotin azide derivatives, achieving 75-88% conversion within minutes at room temperature [13] [7]. This methodology proves particularly valuable for live-cell labeling applications where copper catalysts may interfere with cellular processes.

Peptide Conjugation Strategies

The conjugation of xylopyranose derivatives to peptide substrates through click chemistry has enabled the development of glycopeptide libraries for biological screening. Terminal alkyne sugars react efficiently with peptide azides under copper catalysis, achieving conversions of 88-96% in tert-butanol/water (1:1) solvent systems with minimal catalyst loading (1-5 mol%) [15] [16]. This approach facilitates the preparation of multivalent glycoconjugates with defined stoichiometry and spatial arrangement.

| Substrate Type | Partner Molecule | Catalyst Loading (mol%) | Conversion (%) | Reaction Medium |

|---|---|---|---|---|

| Beta-D-xylopyranosyl azide | Propargyl alcohol | 5-10 | 85-95 | DMF/H2O (1:1) |

| Propargyl beta-D-xylopyranoside | Benzyl azide | 2.5-5 | 90-98 | THF/H2O (3:1) |

| Alkynyl xylose derivatives | Biotin azide | 10-15 | 75-88 | CH3CN |

| Azido-functionalized linkers | Fluorescent alkynes | 5-20 | 80-92 | DMF |

| Terminal alkyne sugars | Peptide azides | 1-5 | 88-96 | t-BuOH/H2O (1:1) |

Reaction Optimization Studies

Solvent and Catalyst Selection

The optimization of solvent and catalyst systems represents a critical factor in achieving high yields and selectivity in DI-beta-D-Xylopyranosylamine synthesis. Comprehensive studies have revealed complex relationships between reaction medium, catalyst structure, and stereochemical outcome [17] [18] [19].

Solvent Effects on Stereoselectivity

Systematic investigations of glycosylation reactions employing thioglycosides as donors demonstrate profound solvent effects on anomeric selectivity. Research reveals that dichloromethane promotes beta-selectivity with alpha:beta ratios ranging from 1:4 to 1:8, while methanol/water systems reduce selectivity to 1:1 to 1:3 ratios [20]. The correlation between solvent polarity and selectivity follows established Kamlet-Taft parameters, with polar aprotic solvents generally favoring beta-product formation [19].

Catalyst System Optimization

Lewis acid catalyst selection profoundly influences both reaction rate and stereochemical outcome. Boron trifluoride etherate in dichloromethane operates effectively at low temperatures (-78 to -20°C), delivering overall yields of 75-88% with excellent beta-selectivity [18]. Alternative systems employing trimethylsilyl triflate in acetonitrile provide comparable selectivity (1:3 to 1:6 alpha:beta) with slightly reduced yields (70-85%) but improved functional group tolerance.

The combination of N-iodosuccinimide with triflic acid represents a particularly effective activation system for xylopyranoside synthesis. This promoter system operates at moderate temperatures (-20 to 25°C) while maintaining good yields (65-80%) and acceptable selectivity (1:2 to 1:4 alpha:beta) [21]. The methodology proves compatible with base-sensitive protecting groups and minimizes competing side reactions.

Green Chemistry Approaches

Recent emphasis on sustainable synthetic methods has driven the development of environmentally benign solvent systems and catalysts. Ionic liquids such as 1-butyl-3-methylimidazolium chloride provide effective media for carbohydrate transformations while eliminating volatile organic compounds [22]. Deep eutectic solvents composed of choline chloride and urea offer additional advantages including biodegradability and low toxicity.

| Solvent System | Catalyst | Temperature Range (°C) | Alpha/Beta Ratio | Overall Yield (%) |

|---|---|---|---|---|

| Dichloromethane | BF3·OEt2 | -78 to -20 | 1:4 to 1:8 | 75-88 |

| Acetonitrile | TMSOTf | -40 to 0 | 1:3 to 1:6 | 70-85 |

| Dimethylformamide | NIS/TfOH | -20 to 25 | 1:2 to 1:4 | 65-80 |

| Toluene | Tf2O | -60 to -10 | 1:5 to 1:9 | 80-92 |

| Methanol/Water (1:1) | AgOTf | 0 to 40 | 1:1 to 1:3 | 60-75 |

Temperature and Time Dependency in Glycosylamine Formation

The formation of glycosylamine linkages exhibits strong temperature and time dependencies, with optimal conditions balancing reaction rate against side product formation [23] [24] [25].

Temperature Optimization Studies

Comprehensive design of experiments studies on glycosylamine synthesis reveal that reaction temperature represents the most significant variable affecting yield and selectivity [23] [24]. At low temperatures (-20°C), reaction rates remain slow, requiring 120-180 minutes for completion while yielding only 45-55% of desired product. Conversely, elevated temperatures (60°C) accelerate reaction rates to 10-15 minutes but promote increased side product formation (25-35%), resulting in decreased overall yields (70-80%).

The optimal temperature window for glycosylamine formation occurs at 25-40°C, where reaction times of 15-45 minutes achieve yields of 80-95% while limiting side product formation to 10-25% [24]. At these conditions, anomeric selectivity favors beta-products with alpha:beta ratios of 1:5 to 1:6, consistent with thermodynamic preferences for equatorial glycosidic linkages.

Kinetic vs. Thermodynamic Control

Time-course studies reveal that glycosylamine formation operates under kinetic control at low temperatures, with initial product ratios determined by relative activation barriers. Extended reaction times at moderate temperatures enable equilibration to thermodynamic products through anomerization processes [25]. This behavior enables synthetic strategies employing initial kinetic resolution followed by thermodynamic equilibration to achieve optimal stereochemical outcomes.

Microwave-Assisted Synthesis

Microwave irradiation provides enhanced reaction rates while maintaining selectivity in glycosylamine formation. Studies demonstrate that microwave heating to 47°C with ammonium carbamate in water achieves predicted yields of 73.8% for glucuronic acid derivatives within 90 minutes [23]. The methodology proves particularly effective for poorly soluble substrates, where microwave energy facilitates dissolution and reaction.

| Temperature (°C) | Reaction Time (minutes) | Glycosylamine Yield (%) | Side Product Formation (%) | Selectivity (Alpha:Beta) |

|---|---|---|---|---|

| -20 | 120-180 | 45-55 | 5-10 | 1:3 |

| 0 | 60-90 | 65-75 | 8-15 | 1:4 |

| 25 | 30-45 | 80-90 | 10-20 | 1:5 |

| 40 | 15-25 | 85-95 | 15-25 | 1:6 |

| 60 | 10-15 | 70-80 | 25-35 | 1:4 |